Higher Thermal Latency: Activation Energy Comparison TPP-BQ vs. TPP in Epoxy Molding Compounds
In biphenyl-type epoxy molding compounds (EMCs), the TPP-BQ adduct form of 2,4-cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)- demonstrates higher thermal latency compared to triphenylphosphine (TPP). The autocatalytic activation energy (Ea1) for TPP-BQ-cured EMCs is 18.3 kJ/mol versus 12.6 kJ/mol for TPP-cured EMCs, representing a 45% higher energy barrier that translates to greater dormancy at low processing temperatures[1].
TPP Ea1 = 12.6 kJ/mol
| Evidence Dimension | Autocatalytic activation energy (Ea1) for epoxy curing |
|---|---|
| Target Compound Data | Ea1 = 18.3 kJ/mol (TPP-BQ-cured EMC) |
| Comparator Or Baseline | Ea1 = 12.6 kJ/mol (TPP-cured EMC, same biphenyl epoxy/phenol-aralkyl resin system) |
| Quantified Difference | ΔEa1 = +5.7 kJ/mol (+45% higher energy barrier for TPP-BQ) |
| Conditions | DSC isothermal curing at 130–185°C; biphenyl epoxy/phenol-aralkyl resin with 85 wt% silica filler; autocatalytic kinetic model (Table 3, Su et al. 2013) |
Why This Matters
The 45% higher activation energy directly translates to substantially longer pot life and storage stability at ambient temperatures, making this compound the preferred latent catalyst for EMC formulations requiring extended working time before thermal activation.
- [1] Su, C.-C.; Wei, C.-H.; Li, B.-C. Thermal and Cure Kinetics of Epoxy Molding Compounds Cured with Thermal Latency Accelerators. Adv. Mater. Sci. Eng. 2013, 2013, 391267 (Table 3). View Source
